

4'-Chloro-[1,1'-biphenyl]-3-amine literature review

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Compound of Interest

Compound Name: 4'-Chloro-[1,1'-biphenyl]-3-amine

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An In-depth Technical Guide to **4'-Chloro-[1,1'-biphenyl]-3-amine**: Synthesis, Properties, and Applications

Introduction

Welcome to a detailed exploration of **4'-Chloro-[1,1'-biphenyl]-3-amine**, a halogenated aromatic amine with significant potential in synthetic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this versatile chemical scaffold. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be strategically functionalized to modulate physicochemical and pharmacological properties. The introduction of a chlorine atom and an amine group, as seen in the target molecule, provides critical handles for further synthetic elaboration and specific molecular interactions.

While literature on the 3-amino isomer is less prevalent than its 2-amino counterpart (a key intermediate in the synthesis of the fungicide Boscalid), the underlying principles of its synthesis and its potential applications can be expertly extrapolated from the broader class of chloro-biphenyl-amines.^{[1][2]} This document will provide a comprehensive overview of its chemical identity, robust synthetic strategies with mechanistic insights, and a forward-looking perspective on its applications, grounded in authoritative scientific literature.

Section 1: Chemical Identity and Physicochemical Profile

4'-Chloro-[1,1'-biphenyl]-3-amine is an organic compound featuring a biphenyl core substituted with a chlorine atom on one phenyl ring and an amine group on the other.[3] The precise positioning of these functional groups dictates the molecule's reactivity, conformation, and potential as a building block in larger molecular architectures.

Caption: Chemical structure of **4'-Chloro-[1,1'-biphenyl]-3-amine**.

Below is a summary of its key identifiers and properties. Note that while some data pertains to the free base, other information is available for its hydrochloride salt form.

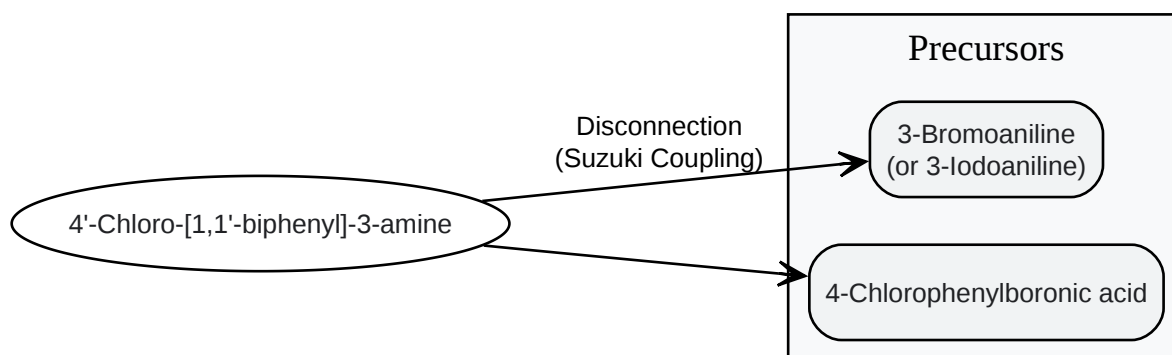
Property	Value	Source(s)
Chemical Name	4'-Chloro-[1,1'-biphenyl]-3-amine	[4]
CAS Number	1172831-13-8 (for hydrochloride salt)	[4]
Molecular Formula	C ₁₂ H ₁₀ ClN	[5]
Molecular Weight	203.67 g/mol	[1]
Exact Mass	203.0501770 Da	[1]
Appearance	Typically a solid, may range from white to yellow/orange crystals.	[6]
Solubility	Moderately soluble in organic solvents like Chloroform and Methanol.	[1][3]
SMILES	<chem>NC1=CC(C2=CC=C(Cl)C=C2)=CC=C1</chem>	[3]
InChI Key	NUDKOPDMENRQNN-UHFFFAOYSA-N (for related fluoro-analog)	[5]

Section 2: Synthesis and Mechanistic Insights

The formation of the C-C bond between the two phenyl rings is the cornerstone of synthesizing this molecule. Among the various methodologies for creating biaryl linkages, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and widely adopted approach due to its mild conditions, high functional group tolerance, and excellent yields.[7][8][9]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aryl rings. This leads to two commercially available or readily synthesizable precursors: a halogenated aniline derivative and a chlorinated boronic acid (or ester) derivative.



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Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

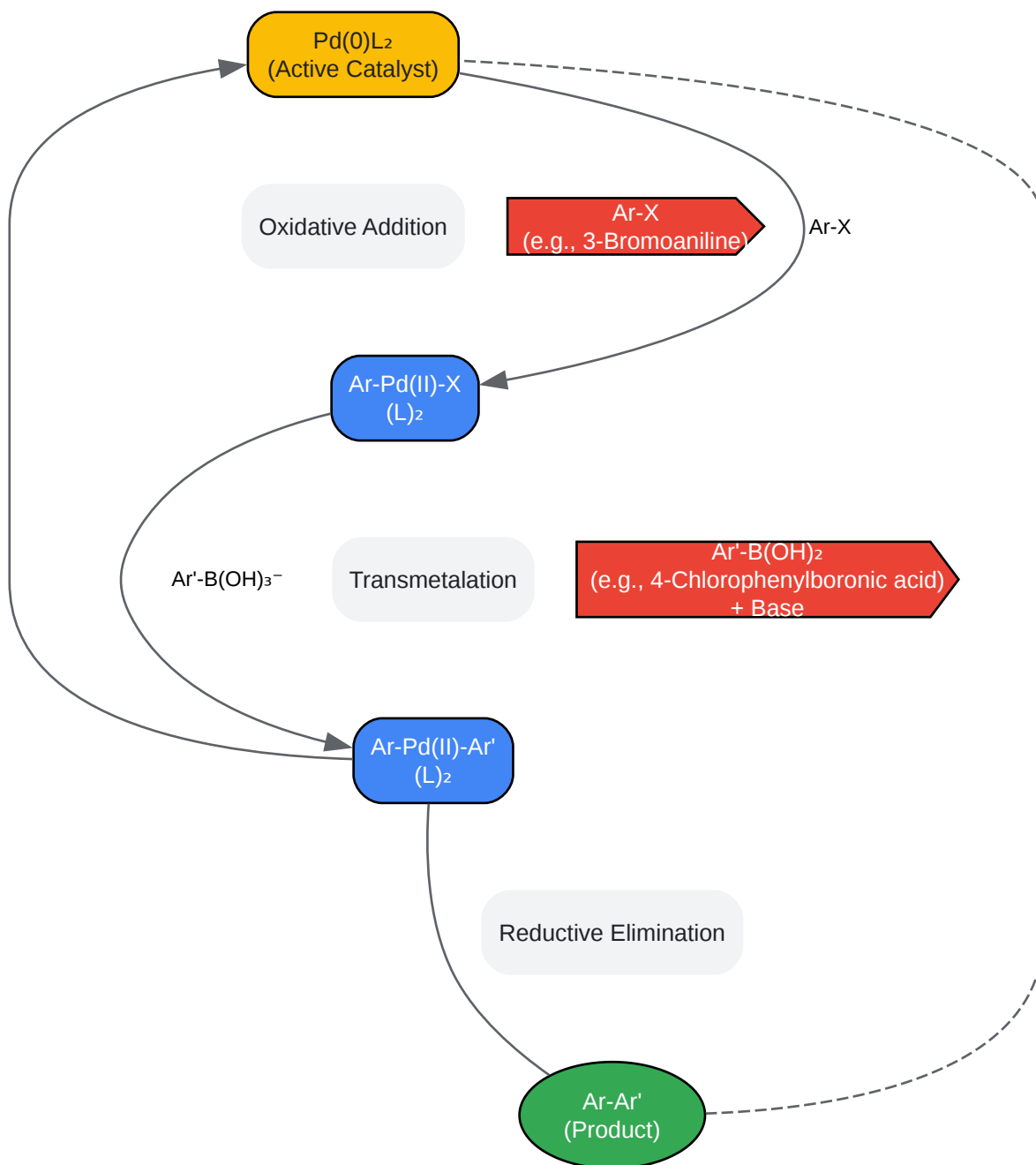
The Suzuki-Miyaura Catalytic Cycle

From a senior scientist's perspective, understanding the "why" behind a reaction is paramount. The Suzuki coupling is not simply mixing reagents; it's a finely tuned catalytic cycle. The choice of a Palladium(0) source, a phosphine ligand, and a base are critical for success. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for the transmetalation step.

The cycle involves three key stages:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromoaniline).[7]

- Transmetalation: The boronic acid, activated by the base to form a more nucleophilic borate species, transfers its organic group to the palladium center.[7]
- Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired biphenyl product and regenerating the Pd(0) catalyst for the next cycle.
[7]



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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system, designed for robustness. Each component's role is explained to empower the researcher to troubleshoot and adapt the methodology.

Materials:

- Aryl Halide (e.g., 3-Bromoaniline, 1.0 equiv)
- Arylboronic Acid (e.g., 4-Chlorophenylboronic acid, 1.2-1.5 equiv)[10]
- Palladium Catalyst (e.g., $\text{PdCl}_2(\text{dppf})$ or $\text{Pd}(\text{PPh}_3)_4$, 0.01-0.05 equiv)[10]
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equiv)[10]
- Solvent System (e.g., Toluene/Water, Dioxane/Water, or DMF)[10]
- Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

- Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (2.0 equiv).
 - Causality: Using flame-dried glassware under an inert atmosphere is crucial because the $\text{Pd}(0)$ catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.
- Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equiv of $\text{Pd}(\text{PPh}_3)_4$) to the flask.
- Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of Dioxane and Water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes, or by using a freeze-pump-thaw technique for more sensitive reactions.

- Causality: Degassing removes dissolved oxygen, which can oxidatively degrade both the catalyst and the phosphine ligands, halting the catalytic cycle.[\[10\]](#)
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[\[10\]](#)
- Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure **4'-Chloro-[1,1'-biphenyl]-3-amine**.

Section 3: Applications in Chemical and Pharmaceutical Research

The true value of a scaffold like **4'-Chloro-[1,1'-biphenyl]-3-amine** lies in its potential applications. While direct uses are still emerging, we can infer its utility from structurally similar compounds that have proven indispensable in agrochemicals and medicine.

Agrochemical Precursors: A Case Study of the 2-Amine Isomer

The structural isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is a well-documented and critical intermediate in the industrial synthesis of Boscalid.[\[1\]](#)[\[2\]](#) Boscalid is a broad-spectrum fungicide developed by BASF that functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[\[2\]](#) The synthesis involves an amidation reaction between the 2-amino group of the biphenyl core and a tailored carboxylic acid. This industrial application underscores the robustness and economic viability of the chloro-biphenyl-amine scaffold.

Scaffolds for CNS Drug Discovery: The TAAR1 Agonist Example

More relevant to modern drug discovery is the use of the 4'-chloro-biphenyl core in developing novel therapeutics for psychiatric disorders. A 2022 study published in *Pharmaceuticals*

detailed the discovery of a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist for the potential treatment of schizophrenia.[11] The lead compound, which incorporates a 4'-Chloro-[1,1'-biphenyl]-4-yl moiety, demonstrated an EC₅₀ of 4.0 nM and showed significant efficacy in preclinical models of psychosis.[11]

This research highlights several key points for drug developers:

- The biphenyl core acts as an effective scaffold for orienting functional groups in three-dimensional space to achieve high-affinity receptor binding.
- The 4'-chloro substituent is often incorporated to enhance metabolic stability or to fill a specific hydrophobic pocket in the target protein, a common strategy in medicinal chemistry. [12][13]

This precedent strongly suggests that **4'-Chloro-[1,1'-biphenyl]-3-amine** could serve as a valuable starting point for building libraries of compounds aimed at various CNS targets. The 3-amino group provides a convenient vector for introducing diverse side chains to explore structure-activity relationships (SAR).

Section 4: Safety, Handling, and Disposal

As a chlorinated aromatic amine, **4'-Chloro-[1,1'-biphenyl]-3-amine** requires careful handling. The safety profile is expected to be similar to its isomers, which are classified as irritants.[14]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][14] Some aromatic amines are known or suspected carcinogens, so exposure should be minimized.[3]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[15][16]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15][16]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
- Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations.[15]

Conclusion

4'-Chloro-[1,1'-biphenyl]-3-amine represents a chemical scaffold of considerable strategic importance. While it may be less characterized than its isomers, its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura coupling. Drawing from authoritative examples in both the agrochemical and pharmaceutical sectors, it is clear that the chloro-biphenyl-amine framework is a validated starting point for the development of high-value molecules. For researchers in drug discovery, this compound offers a promising platform for creating novel modulators of CNS targets and other disease-related proteins. As a Senior Application Scientist, I recommend this scaffold as a valuable addition to any synthetic chemist's toolkit for generating molecular diversity and pursuing innovative research directions.

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